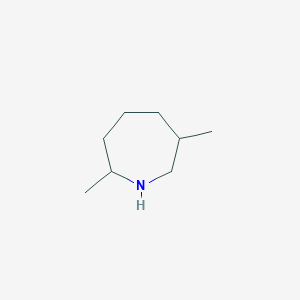
2-Ethyl-4H-Chromen-3-carbonsäure
Übersicht
Beschreibung
2-ethyl-4H-chromene-3-carboxylic acid is an organic compound belonging to the chromene family. Chromenes are a class of oxygen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chromene core with an ethyl group at the second position and a carboxylic acid group at the third position.
Wissenschaftliche Forschungsanwendungen
2-ethyl-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s known that chromene derivatives, which include 2-ethyl-4h-chromene-3-carboxylic acid, have a broad spectrum of biological activities . They have been found to exhibit anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . This suggests that they may interact with a variety of biological targets.
Mode of Action
Chromene derivatives are known to exhibit their effects through multiple mechanisms
Biochemical Pathways
Given the wide range of biological activities exhibited by chromene derivatives, it can be inferred that they likely interact with and influence multiple biochemical pathways .
Result of Action
Chromene derivatives are known to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . This suggests that the compound likely has significant molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
2-ethyl-4H-chromene-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to either the activation or inhibition of these enzymes, thereby affecting metabolic pathways.
Cellular Effects
The effects of 2-ethyl-4H-chromene-3-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-ethyl-4H-chromene-3-carboxylic acid exerts its effects through binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. These interactions can result in alterations in gene expression and enzyme activity, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethyl-4H-chromene-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-ethyl-4H-chromene-3-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in biological activity.
Metabolic Pathways
2-ethyl-4H-chromene-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity. The compound’s involvement in these pathways highlights its potential impact on metabolic processes.
Transport and Distribution
Within cells and tissues, 2-ethyl-4H-chromene-3-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-ethyl-4H-chromene-3-carboxylic acid is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function, as it may interact with different biomolecules depending on its subcellular environment. Understanding its localization helps elucidate its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4H-chromene-3-carboxylic acid typically involves the condensation of substituted benzaldehydes with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. One common method involves the use of calcium carbonate in ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-ethyl-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Coumarin: Another chromene derivative known for its anticoagulant properties.
Chromone: A structurally related compound with diverse biological activities.
Flavonoids: A class of compounds with a similar chromene core, widely studied for their health benefits.
Uniqueness: 2-ethyl-4H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-ethyl-4H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-10-9(12(13)14)7-8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXKPILAAQJECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CC2=CC=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261255 | |
| Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-38-4 | |
| Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)







![methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423280.png)

![3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid](/img/structure/B1423282.png)
